molecular formula C22H27N7 B11042083 N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11042083
M. Wt: 389.5 g/mol
InChI Key: ASCFXCRESMLVNE-UHFFFAOYSA-N
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Description

N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with benzyl and piperazine groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach is the reductive amination of a triazine derivative with benzylpiperazine. The reaction conditions often include the use of sodium cyanoborohydride as a reducing agent in a methanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

    Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The piperazine and benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl groups can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.

Scientific Research Applications

N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal activities.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the context of antimicrobial drug development.

    Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzyl and piperazine groups. These interactions can lead to the inhibition of microbial growth or other biological effects. Molecular docking studies have shown that the compound can form stable complexes with target proteins, suggesting a potential mode of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is unique due to its triazine core structure, which is not commonly found in many other compounds. This core structure, combined with the benzyl and piperazine groups, imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H27N7

Molecular Weight

389.5 g/mol

IUPAC Name

2-N-benzyl-6-[(4-benzylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H27N7/c23-21-25-20(26-22(27-21)24-15-18-7-3-1-4-8-18)17-29-13-11-28(12-14-29)16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H3,23,24,25,26,27)

InChI Key

ASCFXCRESMLVNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NCC4=CC=CC=C4)N

Origin of Product

United States

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